molecular formula C11H15NO B1297621 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine CAS No. 6240-83-1

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine

Cat. No. B1297621
CAS RN: 6240-83-1
M. Wt: 177.24 g/mol
InChI Key: SQHFUZXUDPRJLI-UHFFFAOYSA-N
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Description

“3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine” is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine” consists of a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also contains a methoxy group (OCH3) and an amine group (NH2), attached to the naphthalene ring .

Scientific Research Applications

Anticancer Evaluations

One significant application of compounds related to "3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine" is in the field of anticancer research. The synthesis of derivatives like (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and their reactions with various nucleophiles have been explored for anticancer evaluations. These compounds have shown potential as anticancer agents, highlighting the importance of structural modifications in enhancing biological activity (Gouhar & Raafat, 2015).

Interaction Studies with Biological Molecules

Another important application area is the interaction of similar compounds with biological molecules. Studies involving fluorescence spectral data on the interaction of fluorescent probes with Bovine Serum Albumin (BSA) have provided insights into the binding mechanisms and the potential for these compounds to act as probes or therapeutic agents (Ghosh, Rathi, & Arora, 2016).

Molecular Structure and Reactivity

Research has also delved into the molecular structure and reactivity of related compounds, exploring weak interactions and the formation of stable complexes. Studies on barbituric acid derivatives have revealed insights into π–π stacking versus hydrogen bonding interactions, offering a deeper understanding of molecular interactions and the potential for drug design (Khrustalev, Krasnov, & Timofeeva, 2008).

Photophysical Properties

The synthesis and examination of photophysical properties of compounds structurally related to "3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine" have been explored, particularly for their applications as fluorescent probes or sensors. These studies contribute to the development of novel materials for sensing and imaging applications, enhancing our ability to detect and visualize biological processes (Lopez & Abelt, 2012).

Sigma Receptor Ligands

Research into sigma receptor ligands has identified derivatives of "3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine" as potent and selective agents. This work is pivotal in understanding the role of sigma receptors in disease and developing therapeutic agents targeting these receptors for the treatment of various conditions, including cancer and neurological disorders (Berardi et al., 2005).

Future Directions

The future directions for “3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine” are not clear from the available information. Its use in proteomics research suggests potential applications in the study of proteins and their functions .

properties

IUPAC Name

3-methoxy-5,6,7,8-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-9-5-3-2-4-8(9)6-10(11)12/h6-7H,2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHFUZXUDPRJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344288
Record name 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine

CAS RN

6240-83-1
Record name 3-Methoxy-5,6,7,8-tetrahydro-naphthalen-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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